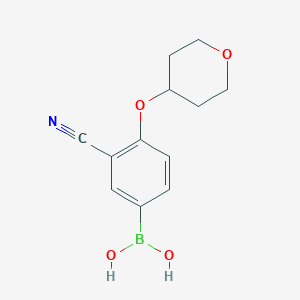

(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide (3-cyano-4-((tétrahydro-2H-pyran-4-yl)oxy)phényl)boronique est un composé organique appartenant à la classe des acides boroniques. Les acides boroniques sont reconnus pour leur polyvalence en synthèse organique, en particulier dans la formation de liaisons carbone-carbone par le biais de réactions de couplage croisé de Suzuki-Miyaura. Ce composé présente un groupe acide boronique attaché à un cycle phényle, qui est lui-même substitué par un groupe cyano et un groupe tétrahydro-2H-pyran-4-yloxy.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide (3-cyano-4-((tétrahydro-2H-pyran-4-yl)oxy)phényl)boronique implique généralement plusieurs étapes :

Formation du groupe tétrahydro-2H-pyran-4-yloxy : Ceci peut être réalisé par réaction d'un dérivé phénolique approprié avec le tétrahydro-2H-pyran en présence d'un catalyseur acide.

Introduction du groupe cyano : Le groupe cyano peut être introduit par une réaction de substitution nucléophile en utilisant un agent cyanurant approprié.

Formation d'acide boronique :

Méthodes de production industrielle

La production industrielle de l'acide (3-cyano-4-((tétrahydro-2H-pyran-4-yl)oxy)phényl)boronique peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, un criblage à haut débit pour l'optimisation des catalyseurs et des techniques de purification avancées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

L'acide (3-cyano-4-((tétrahydro-2H-pyran-4-yl)oxy)phényl)boronique peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe acide boronique peut être oxydé pour former l'ester borate correspondant.

Réduction : Le groupe cyano peut être réduit pour former une amine.

Substitution : Le groupe acide boronique peut participer à des réactions de couplage croisé de Suzuki-Miyaura pour former des liaisons carbone-carbone.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Hydrogène gazeux en présence d'un catalyseur métallique tel que le palladium sur carbone.

Substitution : Catalyseurs au palladium, base (par exemple, carbonate de potassium) et halogénoarènes pour les réactions de Suzuki-Miyaura.

Principaux produits

Oxydation : Esters borates.

Réduction : Amines.

Substitution : Composés biaryliques.

Applications de la recherche scientifique

L'acide (3-cyano-4-((tétrahydro-2H-pyran-4-yl)oxy)phényl)boronique présente plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction en synthèse organique, en particulier dans la formation de molécules complexes par le biais de réactions de couplage croisé.

Biologie : Utilisation potentielle dans le développement de médicaments contenant du bore en raison des propriétés uniques des acides boroniques.

Médecine : Étudié pour son potentiel en tant qu'agent thérapeutique dans diverses maladies.

Industrie : Utilisé dans la synthèse de matériaux et de polymères avancés.

Mécanisme d'action

Le mécanisme d'action de l'acide (3-cyano-4-((tétrahydro-2H-pyran-4-yl)oxy)phényl)boronique dépend de son application. Dans les réactions de couplage croisé de Suzuki-Miyaura, le groupe acide boronique interagit avec un catalyseur au palladium pour former un complexe palladium-bore, qui subit ensuite une transmétallation avec un halogénoarène pour former une nouvelle liaison carbone-carbone. Les groupes cyano et tétrahydro-2H-pyran-4-yloxy peuvent influencer la réactivité et la sélectivité du composé dans diverses réactions.

Applications De Recherche Scientifique

(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Potential use in the development of boron-containing drugs due to the unique properties of boronic acids.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the synthesis of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of (3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The cyano and tetrahydro-2H-pyran-4-yloxy groups may influence the reactivity and selectivity of the compound in various reactions.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide phénylboronique : Manque les groupes cyano et tétrahydro-2H-pyran-4-yloxy.

Acide (4-cyano-3-phényl)boronique : Similaire, mais manque le groupe tétrahydro-2H-pyran-4-yloxy.

Acide (3-cyano-4-méthoxyphényl)boronique : Similaire, mais possède un groupe méthoxy au lieu du groupe tétrahydro-2H-pyran-4-yloxy.

Propriétés

IUPAC Name |

[3-cyano-4-(oxan-4-yloxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO4/c14-8-9-7-10(13(15)16)1-2-12(9)18-11-3-5-17-6-4-11/h1-2,7,11,15-16H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHKJKXKXAEEJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC2CCOCC2)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.